Technical Profile: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one
Technical Profile: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one
This guide outlines the chemical structure, synthesis, and reactivity profile of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one , a specialized electrophilic intermediate used in the construction of adrenergic pharmacophores and heterocyclic scaffolds.
Executive Summary
1-Bromo-1-(4-hydroxyphenyl)propan-2-one is a reactive
Unlike its structural isomer 2-bromo-1-(4-hydroxyphenyl)propan-1-one (an
Chemical Identity & Structural Analysis
Nomenclature & Structure
-
IUPAC Name: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one
-
Common Names:
-Bromo-4-hydroxyphenylacetone; 1-(4-Hydroxyphenyl)-1-bromo-2-propanone. -
Molecular Formula:
-
Molecular Weight: 229.07 g/mol
Structural Topology: The molecule consists of a phenylacetone (P2P) backbone. The critical features are:
-
Electrophilic Center (
): The carbon alpha to the carbonyl is also benzylic, creating a "doubly activated" position for nucleophilic attack. -
Nucleophilic Domain (Phenol): The 4-hydroxyl group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) during synthesis.
| Property | Value (Predicted/Exp) | Note |
| Boiling Point | ~330°C (dec.) | High BP due to H-bonding; decomposes upon distillation. |
| pKa (Phenol) | ~9.9 | Typical for phenols; deprotonation leads to phenoxide. |
| Reactivity | High | Potent lachrymator and alkylating agent. |
| Storage | -20°C, Inert Gas | Hydrolyzes to 1-hydroxy-1-(4-hydroxyphenyl)propan-2-one. |
Synthetic Pathways & Regiocontrol[1]
Synthesizing this compound presents a classic chemoselectivity challenge: Kinetic Enolization vs. Electrophilic Aromatic Substitution.
Direct bromination of 4-hydroxyphenylacetone often yields ring-brominated byproducts (e.g., 3-bromo-4-hydroxyphenylacetone) because the phenol ring is highly activated. To secure the
Protocol A: The "Protected Phenol" Route (Recommended)
This method ensures high purity by deactivating the ring and preventing side reactions.
Step 1: Protection
React 4-hydroxyphenylacetone with Acetic Anhydride (
Step 2: Radical/Enol Bromination
React 4-acetoxyphenylacetone with N-Bromosuccinimide (NBS) and catalytic
-
Conditions: Reflux, 2 hours.
-
Mechanism:[1][2][3][4][5][6][7] Acid-catalyzed enol formation followed by electrophilic attack by NBS.[3] The acetoxy group prevents ring bromination.
Step 3: In-Situ Deprotection (Optional) The acetoxy group is often left in place for subsequent reactions (e.g., thiazole synthesis) and hydrolyzed in the final step to liberate the phenol.
Protocol B: Direct Regioselective Bromination
If direct synthesis is required, solvent choice is critical.
-
Reagents:
(1.0 eq) in Methanol at 0°C. -
Logic: Methanol solvates the phenol and promotes the formation of the enol ether intermediate, favoring
-halogenation over ring substitution. -
Yield: ~60-70% (lower purity than Protocol A).
Figure 1: Synthetic pathways contrasting the high-fidelity protection route against the direct bromination method.
Reactivity Profile & Applications
The unique structure of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one allows it to function as a "linchpin" in heterocycle formation.
Hantzsch Thiazole Synthesis
This is the primary application. Reaction with thioamides or thioureas yields 2-substituted thiazoles.
-
Reagent: Thiourea (
) in Ethanol (Reflux). -
Product: 2-Amino-4-methyl-5-(4-hydroxyphenyl)thiazole.
-
Mechanism:
-
Sulfur nucleophile attacks the
-carbon ( ), displacing bromide. -
Nitrogen attacks the ketone carbonyl.
-
Dehydration and aromatization form the thiazole ring.
-
-
Relevance: This scaffold acts as a mimic for tyrosine-based enzyme inhibitors.
Amination (Adrenergic Analogs)
Reaction with primary amines (e.g., methylamine, isopropylamine) yields
-
Warning: The benzylic position is prone to Favorskii rearrangement or direct hydrolysis if the amine is too basic or sterically hindered.
-
Protocol: Use strictly anhydrous conditions (THF) and 2 equivalents of amine (one acts as an HBr scavenger).
Covalent Protein Modification
As an
-
Target: Protein Tyrosine Phosphatases (PTPs).
-
Mechanism: The thiolate of the cysteine attacks the benzylic carbon, forming a stable thioether bond, permanently inhibiting the enzyme.
Figure 2: Divergent reactivity profile showing heterocyclic synthesis and biological conjugation pathways.
Safety & Handling
-
Lachrymator: Like all
-halo ketones (e.g., bromoacetone), this compound is a potent tear gas agent. Handle only in a functioning fume hood. -
Corrosive: Causes severe skin burns and eye damage.
-
Instability: The compound degrades in light and moisture. Store in amber vials under Argon at -20°C.
References
-
Regioselectivity in Bromination of Aralkyl Ketones.ResearchGate. Analysis of solvent effects (MeOH vs MeCN) on
-bromination vs ring bromination. -
Synthesis of Thiazoles via Hantzsch Reaction.Organic Chemistry Portal. General mechanisms for converting
-bromo ketones to thiazoles. -
Alpha-Bromination of Ketones. Master Organic Chemistry. Mechanistic details on acid-catalyzed bromination of enols.
-
4-Hydroxyphenylacetone Properties. PubChem. Precursor data and general safety for the phenylacetone scaffold.
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN101550075A - Synthetic method of 3-bromine-4-hydroxyphenylacetone - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. pHydroxy benzophenone upon reaction with bromine in class 12 chemistry CBSE [vedantu.com]
- 7. Controlling the regioselectivity of the bromolactonization reaction in HFIP - Chemical Science (RSC Publishing) [pubs.rsc.org]
